3,5-二溴-1-苯并呋喃

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

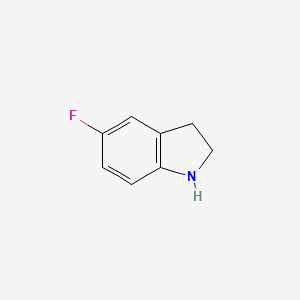

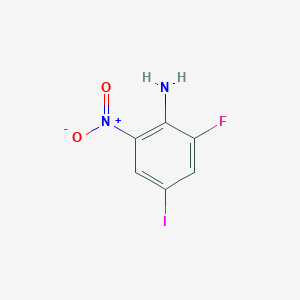

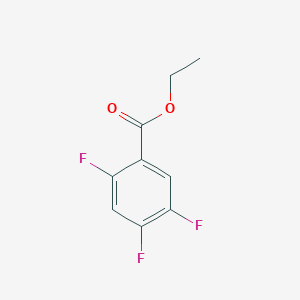

“3,5-Dibromo-1-benzofuran” is a compound with the molecular formula C8H4Br2O . It is a benzofuran derivative, which is a class of compounds that are ubiquitous in nature . Benzofuran compounds are known for their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

While specific synthesis methods for “3,5-Dibromo-1-benzofuran” were not found in the search results, benzofuran compounds can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling .

Molecular Structure Analysis

The molecular weight of “3,5-Dibromo-1-benzofuran” is 275.92 g/mol . The InChIKey, a unique identifier for chemical substances, is FWNOZAIGDLGBGI-UHFFFAOYSA-N . The compound has a covalently-bonded unit count of 1 .

Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 13.1 Ų and a complexity of 151 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . The compound is also characterized by a rotatable bond count of 0 .

科学研究应用

合成和配位化学

3,5-二溴-1-苯并呋喃可作为合成具有潜在配位化学应用的复杂苯并呋喃衍生物的前体。例如,将3-(1-苯并呋喃-2-基)丙烯酸转化为各种衍生物已被用于制备金属配合物,展示了苯并呋喃在合成具有高热稳定性和特定配位结构的化合物方面的多功能性(Mojumdar, Šimon, & Krutošíková, 2009)。

有机合成

苯并呋喃衍生物被合成用于广泛的科学应用,包括药物开发。从丙烯醛二聚体和1,3-二羰基化合物催化的路易斯酸合成苯并呋喃是一种显著的方法,有助于创造商业药物分子,展示了苯并呋喃在药物开发中的关键作用(Huang et al., 2019)。

抗氧化性能

对苯并呋喃衍生物(如5,7-二叔丁基-3-(3,4-二甲基苯基)苯并呋喃-2(3H)-酮及其类似物)的抗氧化性能的研究揭示了这些化合物在药物应用中的潜力。它们捐赠氢原子和电子的能力表明它们可能作为有效的抗氧化剂,为治疗用途开辟了途径(Zhu et al., 2011)。

抗菌和抗结核活性

苯并呋喃衍生物已成为开发抗菌剂的支架,其中一些对各种病原体显示出显著活性。例如,新的苯并呋喃羧酰胺衍生物的设计和合成已被用于其抗菌、抗炎和自由基清除活性,突显了苯并呋喃在对抗传染病和炎症方面的治疗潜力(Lavanya, Sribalan, & Padmini, 2017)。

抗肿瘤活性

对由苯并呋喃衍生的新木脂素的细胞毒活性的研究表明它们在癌症治疗中的潜力。例如,某些苯并呋喃化合物已表现出通过线粒体途径诱导癌细胞凋亡的能力,表明它们作为抗肿瘤剂的实用性(Ma et al., 2017)。

属性

IUPAC Name |

3,5-dibromo-1-benzofuran |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2O/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNOZAIGDLGBGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CO2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383791 |

Source

|

| Record name | 3,5-dibromo-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibromo-1-benzofuran | |

CAS RN |

99660-97-6 |

Source

|

| Record name | 3,5-dibromo-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

acetate](/img/structure/B1304737.png)

![Ethyl 2-[(2-fluorobenzoyl)amino]acetate](/img/structure/B1304750.png)

![Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate](/img/structure/B1304760.png)

![2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile](/img/structure/B1304764.png)